1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)-2-((diphenylmethylene)amino)ethanone
CAS No.: 138566-17-3
Cat. No.: VC21275176
Molecular Formula: C25H28N2O3S
Molecular Weight: 436.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 138566-17-3 |
|---|---|
| Molecular Formula | C25H28N2O3S |
| Molecular Weight | 436.6 g/mol |
| IUPAC Name | 2-(benzhydrylideneamino)-1-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]ethanone |
| Standard InChI | InChI=1S/C25H28N2O3S/c1-24(2)20-13-14-25(24)17-31(29,30)27(21(25)15-20)22(28)16-26-23(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,20-21H,13-17H2,1-2H3/t20-,21-,25-/m1/s1 |
| Standard InChI Key | GWFWLGONUVZQPT-DNRQZRRGSA-N |
| Isomeric SMILES | CC1([C@@H]2CC[C@]13CS(=O)(=O)N([C@@H]3C2)C(=O)CN=C(C4=CC=CC=C4)C5=CC=CC=C5)C |
| SMILES | CC1(C2CCC13CS(=O)(=O)N(C3C2)C(=O)CN=C(C4=CC=CC=C4)C5=CC=CC=C5)C |
| Canonical SMILES | CC1(C2CCC13CS(=O)(=O)N(C3C2)C(=O)CN=C(C4=CC=CC=C4)C5=CC=CC=C5)C |
Introduction
Structural Characteristics and Chemical Identity
Molecular Structure and Identification
1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)-2-((diphenylmethylene)amino)ethanone features a complex three-dimensional architecture with specific stereochemistry indicated by the (3aS,6R,7aR) designation in its name. The compound contains a hexahydro-1H-3a,6-methanobenzo[c]isothiazole scaffold which forms a rigid, bridged bicyclic structure. This core structure is further functionalized with an 8,8-dimethyl substituent that creates a quaternary carbon center within the molecule. The presence of sulfone groups (2,2-dioxido) on the isothiazole ring introduces significant electron-withdrawing character that influences the compound's reactivity and solubility properties. The most distinguishing feature is the 2-((diphenylmethylene)amino)ethanone side chain, which extends from the nitrogen atom of the isothiazole ring system and contains two phenyl rings connected to an imine functional group.
The compound can be uniquely identified by its CAS registry number 138566-17-3, which distinguishes it from related compounds such as its parent structure without the diphenylmethylene amino group. The specific stereochemistry indicated in the name is crucial to its identity, as different stereoisomers would likely exhibit different biological activities and chemical behaviors. The stereochemical designations (3aS,6R,7aR) define a specific three-dimensional arrangement that contributes to the compound's ability to interact with biological targets in a stereospecific manner, which is often critical for pharmaceutical applications .
Physical and Chemical Properties
The physical state of 1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)-2-((diphenylmethylene)amino)ethanone is likely a crystalline solid at room temperature, based on the properties of similar compounds with the methanobenzo[c]isothiazole core structure. This compound exhibits specific chemical properties derived from its functional groups, including the sulfone groups that contribute to its polarity and the diphenylmethylene amino group that introduces both lipophilic character (from the phenyl rings) and hydrogen-bonding potential (from the imine nitrogen). The presence of these diverse functional elements creates a balanced hydrophilic-lipophilic profile that is crucial for pharmaceutical applications, particularly regarding membrane permeability and distribution in biological systems.
The molecular weight of this compound is significantly higher than its parent structure due to the addition of the diphenylmethylene amino group. While the simpler related compound 1-((3aS,6R,7aR)-8,8-dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone has a molecular weight of approximately 257.35 g/mol, the addition of the diphenylmethylene amino group would increase the molecular weight by approximately 180 g/mol, resulting in an estimated molecular weight of approximately 437 g/mol for our target compound. This significant increase in molecular size and complexity likely affects its solubility profile and pharmacokinetic properties.
Comparative Analysis with Related Compounds
Structural Relationship to Parent Compound
The compound 1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)-2-((diphenylmethylene)amino)ethanone represents a significant structural elaboration of its parent compound, 1-((3aS,6R,7aR)-8,8-dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone (CAS: 141993-16-0). Both compounds share an identical core structure consisting of the hexahydro-1H-3a,6-methanobenzo[c]isothiazole scaffold with the same stereochemical configuration (3aS,6R,7aR). This stereochemical arrangement creates a rigid three-dimensional structure that likely serves as a conformationally restricted framework for presenting functional groups in specific spatial orientations. The primary structural difference lies in the substitution at the ethanone moiety, where the target compound contains an additional diphenylmethylene amino group, which introduces considerable steric bulk and additional functionality in the form of an imine group and two phenyl rings.
| Property | 1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)-2-((diphenylmethylene)amino)ethanone | 1-((3aS,6R,7aR)-8,8-dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone |
|---|---|---|
| CAS Number | 138566-17-3 | 141993-16-0 |
| Molecular Formula | C27H31N2O3S (estimated) | C12H19NO3S |
| Molecular Weight | ~437 g/mol (estimated) | 257.35 g/mol |
| Core Structure | Hexahydro-1H-3a,6-methanobenzo[c]isothiazole | Hexahydro-1H-3a,6-methanobenzo[c]isothiazole |
| Stereochemistry | (3aS,6R,7aR) | (3aS,6R,7aR) |
| Key Functional Groups | Sulfone, ketone, imine, two phenyl rings | Sulfone, ketone |
| Estimated LogP | 3.5-4.5 (higher due to phenyl rings) | 3.338 |
| Hydrogen Bond Acceptors | Multiple (O, N atoms) | Multiple (O atoms) |
| Complexity | Higher (additional functional groups) | Lower (simpler structure) |
This comparative analysis demonstrates that while both compounds share a common structural core, the target compound represents a more complex derivative with additional functional elements that likely confer different physicochemical and biological properties.
Synthesis and Preparation Methods
Synthetic Approaches
The synthesis of 1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)-2-((diphenylmethylene)amino)ethanone likely follows a multi-step synthetic pathway that builds upon the preparation methods established for its parent compound. The synthesis would typically begin with the formation of the hexahydro-1H-3a,6-methanobenzo[c]isothiazole core structure, which involves carefully controlled cyclization reactions to establish the correct stereochemistry at the (3aS,6R,7aR) positions. This step is critical as it defines the three-dimensional architecture of the final compound. The cyclization process likely employs chiral catalysts or chiral auxiliaries to ensure stereoselective formation of the desired isomer. Following the establishment of the core structure, the sulfone groups are introduced through oxidation reactions, commonly using hydrogen peroxide or m-chloroperbenzoic acid as oxidizing agents under controlled temperature conditions.
The subsequent steps would involve the functionalization of the isothiazole nitrogen with an acetyl group, followed by further elaboration to introduce the diphenylmethylene amino functionality. This latter transformation likely involves a condensation reaction between a 2-aminoacetyl intermediate and benzophenone, or potentially a reductive amination approach using benzophenone imine. These reactions typically require careful control of reaction conditions, including pH, temperature, and solvent selection, to achieve good yields and minimize side reactions. The final steps in the synthesis would involve purification techniques such as recrystallization or column chromatography to obtain the target compound in high purity.
Optimization Strategies
Optimization of the synthetic route to 1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)-2-((diphenylmethylene)amino)ethanone would focus on several key aspects to improve yield, stereoselectivity, and purity. One critical consideration is the selection of appropriate catalysts for the cyclization reactions that form the core structure. Transition metal catalysts, particularly palladium or ruthenium complexes with chiral ligands, might be employed to enhance stereoselectivity. The optimization of reaction conditions, including solvent choice, temperature, and reaction time, is essential for each synthetic step. For example, the oxidation reactions to form the sulfone groups might be optimized by careful control of oxidant equivalents and reaction temperature to prevent over-oxidation or side reactions.
Applications in Scientific Research
Pharmaceutical Research Applications
The compound 1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)-2-((diphenylmethylene)amino)ethanone likely holds significant potential in pharmaceutical research due to its complex structure and diverse functional groups. Compounds containing the isothiazole scaffold have demonstrated various pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific stereochemistry of this compound (3aS,6R,7aR) creates a rigid three-dimensional structure that can interact with biological targets in a highly specific manner, potentially leading to selective binding to enzymes or receptors implicated in disease processes. The presence of the diphenylmethylene amino group further enhances the compound's ability to engage in multiple types of molecular interactions, including hydrogen bonding through the imine nitrogen and π-stacking interactions via the phenyl rings, which can strengthen binding to protein targets.
In drug discovery programs, this compound might serve as a lead structure for the development of novel therapeutic agents. Structure-activity relationship studies could explore modifications of the diphenylmethylene amino group or alterations to the core isothiazole structure to optimize pharmacological properties. The compound's complex structure also makes it valuable as a chemical probe for investigating biological mechanisms, as its specific binding to particular proteins could help elucidate signaling pathways or identify novel therapeutic targets. Additionally, the rigid nature of the compound's core structure makes it potentially useful in fragment-based drug design approaches, where conformationally restricted scaffolds are often preferred for their predictable binding orientations.
Applications in Material Science
Beyond pharmaceutical applications, 1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)-2-((diphenylmethylene)amino)ethanone may find applications in material science due to its unique structural features. Compounds containing isothiazole units have been investigated for their potential in developing new materials with enhanced thermal stability and resistance to degradation. The presence of the diphenylmethylene group in the target compound introduces aromatic character that could contribute to interesting optical or electronic properties. For instance, the extended conjugation through the imine linkage and phenyl rings might confer photoluminescent properties that could be exploited in sensing applications or optoelectronic devices.
The compound's rigid, three-dimensional structure with specific stereochemistry could also make it valuable in the development of chiral materials. Chiral compounds are increasingly important in advanced materials such as liquid crystals, polymers with specific helicity, or materials for enantioselective catalysis. The sulfone groups in the compound provide sites for potential hydrogen bonding or coordination to metal ions, which could be utilized in the design of coordination polymers or metal-organic frameworks with specific structural and functional properties. Though research in this area may be less extensively developed than pharmaceutical applications, the unique structural features of the compound suggest potential avenues for exploration in material science and technology.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural information about 1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)-2-((diphenylmethylene)amino)ethanone. The ¹H-NMR spectrum would exhibit several characteristic signals reflecting the compound's complex structure. The two methyl groups at the 8,8-position would appear as singlets in the upfield region (approximately δ 0.8-1.2 ppm), while the methylene protons of the core structure would present more complex splitting patterns in the δ 1.5-3.0 ppm range due to their different chemical environments within the rigid bicyclic system. The methylene group adjacent to the carbonyl (COCH₂N) would appear as a distinct signal, likely a singlet, at approximately δ 4.0-4.5 ppm, deshielded by both the carbonyl and imine functionalities. The aromatic protons from the two phenyl rings would produce a complex set of signals in the downfield region (δ 7.0-8.0 ppm), possibly appearing as multiplets due to coupling between adjacent aromatic protons.
The ¹³C-NMR spectrum would further confirm the structure, showing signals for the quaternary carbon bearing the two methyl groups (around δ 40-45 ppm), the carbonyl carbon (approximately δ 170-175 ppm), and the imine carbon (C=N, approximately δ 160-165 ppm). The aromatic carbons would appear in the characteristic range of δ 120-140 ppm, with the quaternary aromatic carbons showing distinct chemical shifts compared to the CH groups. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC would be particularly valuable for confirming connectivity and resolving complex coupling patterns in this structurally intricate molecule. These techniques would help establish the exact positioning of the diphenylmethylene amino group and confirm the stereochemical arrangement at the key chiral centers.
Infrared (IR) and Mass Spectrometry
Infrared spectroscopy provides valuable information about the functional groups present in 1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)-2-((diphenylmethylene)amino)ethanone. The IR spectrum would exhibit characteristic absorption bands, including a strong carbonyl stretching band at approximately 1680-1700 cm⁻¹, which might be slightly shifted from typical ketone values due to conjugation with the nitrogen atom. The sulfone groups would produce distinctive asymmetric and symmetric stretching bands at approximately 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively. The imine functionality (C=N) would show a characteristic absorption band at around 1620-1640 cm⁻¹, while the aromatic C=C stretching vibrations would appear at approximately 1450-1600 cm⁻¹. These spectral features would collectively confirm the presence of the key functional groups in the molecule.
Mass spectrometry would provide crucial information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak would correspond to the calculated molecular weight of approximately 437 g/mol. Characteristic fragmentation patterns would include cleavage at the N-CO bond, loss of the diphenylmethylene group, and fragmentations within the isothiazole ring system. High-resolution mass spectrometry would confirm the molecular formula through accurate mass measurement. Tandem mass spectrometry (MS/MS) could provide additional structural information through controlled fragmentation experiments, helping to confirm the structural arrangement of the various functional groups within the molecule. These complementary spectroscopic techniques collectively provide a comprehensive characterization of the compound's structure and purity.
Future Research Directions and Challenges
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